3,5-Difluoro-4'-iodobenzophenone
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Overview
Description
3,5-Difluoro-4’-iodobenzophenone is an organic compound with the molecular formula C13H7F2IO It is a derivative of benzophenone, where the phenyl rings are substituted with fluorine and iodine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Difluoro-4’-iodobenzophenone typically involves the introduction of fluorine and iodine substituents onto the benzophenone core. One common method is the halogenation of benzophenone derivatives using appropriate fluorinating and iodinating agents under controlled conditions. For example, the fluorination can be achieved using reagents like Selectfluor, while iodination can be performed using iodine or iodinating reagents like N-iodosuccinimide.
Industrial Production Methods: On an industrial scale, the production of 3,5-Difluoro-4’-iodobenzophenone may involve multi-step synthesis processes that ensure high yield and purity. These processes often include the use of catalysts and optimized reaction conditions to facilitate the efficient introduction of halogen atoms onto the benzophenone structure.
Chemical Reactions Analysis
Types of Reactions: 3,5-Difluoro-4’-iodobenzophenone can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions, where the iodine atom is replaced by a different aryl or alkyl group using palladium catalysts and boronic acids.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium azide or potassium cyanide can be used for nucleophilic substitution.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield various substituted benzophenones, while nucleophilic substitution can produce azido or cyano derivatives.
Scientific Research Applications
3,5-Difluoro-4’-iodobenzophenone has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions due to its unique halogen substituents.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3,5-Difluoro-4’-iodobenzophenone involves its interaction with molecular targets through its halogen substituents. The fluorine atoms can participate in hydrogen bonding and other non-covalent interactions, while the iodine atom can engage in halogen bonding. These interactions can influence the compound’s binding affinity and specificity towards its targets, thereby modulating its biological activity.
Comparison with Similar Compounds
3,5-Difluorobenzophenone: Lacks the iodine substituent, which can affect its reactivity and applications.
4-Iodobenzophenone: Lacks the fluorine substituents, which can influence its chemical properties and interactions.
3,5-Difluoro-4’-chlorobenzophenone: Similar structure but with a chlorine atom instead of iodine, leading to different reactivity and applications.
Uniqueness: 3,5-Difluoro-4’-iodobenzophenone is unique due to the presence of both fluorine and iodine substituents, which impart distinct chemical properties and reactivity. The combination of these halogens can enhance the compound’s utility in various chemical reactions and applications, making it a valuable compound in scientific research.
Properties
IUPAC Name |
(3,5-difluorophenyl)-(4-iodophenyl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7F2IO/c14-10-5-9(6-11(15)7-10)13(17)8-1-3-12(16)4-2-8/h1-7H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCPFCWAYOPYWGW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C2=CC(=CC(=C2)F)F)I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7F2IO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501261666 |
Source
|
Record name | (3,5-Difluorophenyl)(4-iodophenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501261666 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.09 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
951891-86-4 |
Source
|
Record name | (3,5-Difluorophenyl)(4-iodophenyl)methanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=951891-86-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (3,5-Difluorophenyl)(4-iodophenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501261666 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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